

Application Note: A Representative Dendritic Cell-Based Immunotherapy Approach in Mouse Models

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Compound of Interest

Compound Name: DC41SMe

Cat. No.: B11833077

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A Note on the Term "**DC41SMe**": Initial searches for "**DC41SMe**" did not yield specific information on a compound or molecule with this designation. The "DC" prefix strongly suggests a relation to Dendritic Cells. Therefore, this document provides a comprehensive guide to a widely utilized and representative dendritic cell-based immunotherapy: a vaccine composed of bone marrow-derived dendritic cells (BMDCs) pulsed with tumor lysate, for application in murine cancer models.

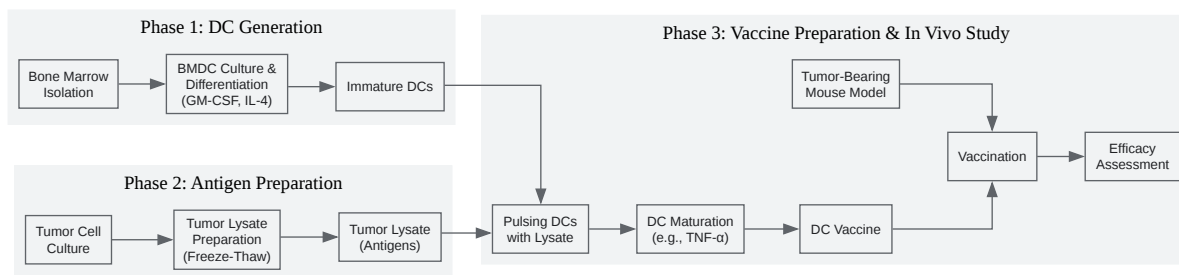
Introduction

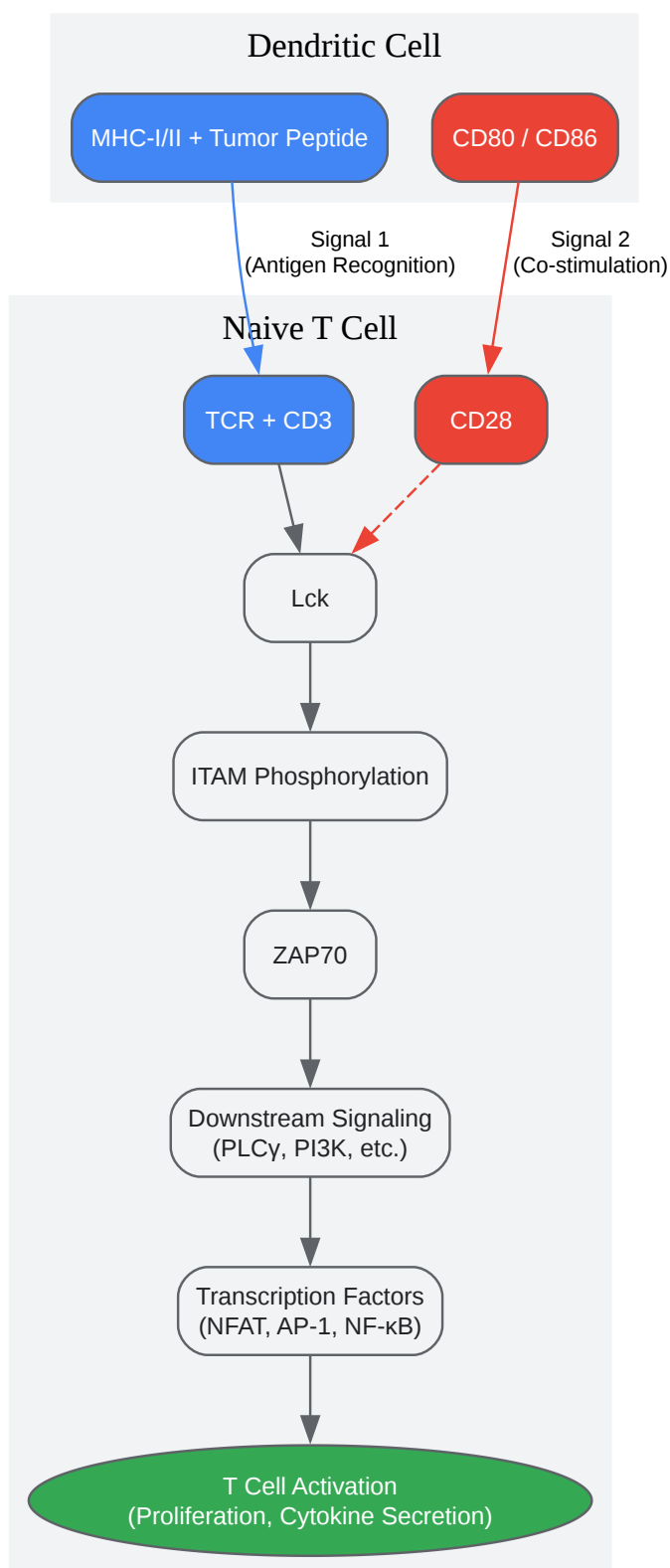
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are central to initiating and shaping adaptive immune responses.^[1] Their ability to process and present tumor-associated antigens (TAAs) to naive T cells makes them an attractive tool for cancer immunotherapy.^{[2][3]} DC-based vaccines aim to harness this potential to generate a robust and specific anti-tumor T cell response. One effective strategy involves loading DCs with a complete repertoire of TAAs derived from tumor cell lysates. This approach has the advantage of utilizing a broad range of antigens, including those not yet identified, thereby minimizing tumor escape through antigen loss.^{[4][5]}

This application note provides detailed protocols for the generation of a tumor lysate-pulsed DC vaccine from murine bone marrow precursors, its administration in mouse cancer models, and methods for evaluating its efficacy. It is intended for researchers in immunology, oncology, and drug development.

Experimental Workflow

The overall workflow for generating and testing a tumor lysate-pulsed DC vaccine in a mouse model is depicted below.





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References

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